三棕榈精

描述

Synthesis Analysis

Tripalmitin (PPP), a closely related triglyceride, has been extensively studied for its application in human milk fat substitutes (HMFS), highlighting its importance in nutritional science. The optimization of PPP-rich fractionation from palm stearin has been achieved using solvent fractionation techniques, such as acetone fractionation, which is crucial for the synthesis of HMFS components like 1,3-dioleoyl-2-palmitoylglycerol, a main component of HMFS in infant formulas (Son, Lee, Akoh, Kim, Kim, & Lee, 2010).

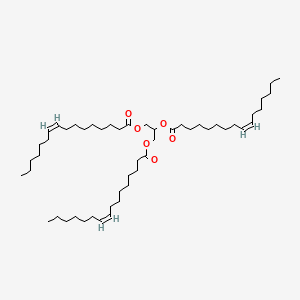

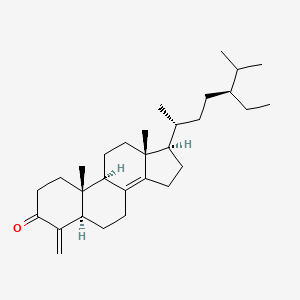

Molecular Structure Analysis

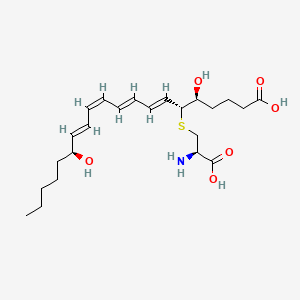

Tripalmitin's structure, consisting of three palmitic acid molecules esterified to a glycerol backbone, serves as a model for understanding tripalmitolein's configuration. Studies on tripalmitin's polymorphism via X-ray diffraction and differential scanning calorimetry (DSC) have provided insights into its α-, β′-, and β-phase crystallizations and phase transitions, which are relevant for the physical properties and functionality of related triglycerides (Kellens, Meeussen, & Reynaers, 1990).

Chemical Reactions and Properties

Enzymatic acidolysis and interesterification reactions are central to modifying tripalmitin to produce fat compositions with desired properties, such as HMFS. The incorporation of different fatty acids into tripalmitin through lipase-catalyzed reactions demonstrates the versatility of enzymatic methods in altering the chemical properties of triglycerides to obtain specific nutritional profiles (Şahin, Akoh, & Karaalı, 2005).

Physical Properties Analysis

The crystallization behavior and polymorphism of tripalmitin, as well as the physical properties of its mixtures with other triglycerides, have been studied using techniques like DSC and X-ray diffraction. These studies provide a foundation for understanding the solid-state properties of triglycerides, including tripalmitolein, which are critical for their application in food and pharmaceutical formulations (Bunjes, Westesen, & Koch, 1996).

Chemical Properties Analysis

The chemical properties of tripalmitin, especially its enzymatic modification and interaction with other fatty acids, underscore the chemical versatility of triglycerides. These modifications not only affect the fatty acid composition but also the functional properties of the resulting lipids, relevant for nutritional and industrial applications (Qin, Yang, Huang, & Wang, 2012).

科学研究应用

合成人乳脂肪替代品:三棕榈精是合成婴儿配方奶粉中使用的人乳脂肪替代品 (HMFS) 的关键底物。Son 等人 (2010) 的一项研究重点关注优化分馏工艺,以提高棕榈硬脂中的三棕榈精的纯度和含量 (Son 等人,2010)。

脂肪体系中的结晶特性:三酰基甘油 (TAG) 和二酰基甘油 (DAG) 的混合影响脂肪体系中的熔化和结晶特性。席尔瓦等人 (2014) 发现,不同的 DAG 与三棕榈精混合时会影响其结晶行为,这在食品科学研究中至关重要 (席尔瓦等人,2014)。

药物制剂设计:三棕榈精是药物递送系统中不可或缺的一部分,尤其是在纳米颗粒脂质和聚合物系统中。Metwally 和 Hathout (2015) 使用计算方法研究了药物与固体脂质纳米颗粒 (SLN) 中三棕榈精的相互作用,突出了其在制药行业中的作用 (Metwally 和 Hathout,2015)。

α-葡萄糖苷酶抑制剂:洛佩兹等人 (2019) 发现三棕榈精对 α-葡萄糖苷酶具有显着的抑制作用,这对糖尿病的治疗和管理具有重要意义 (洛佩兹等人,2019)。

理化和消化特性:张和李 (2021) 的一项研究表明,棕榈酸在三棕榈精结构中的定位会影响其理化特性和消化特性,这对于理解脂肪消化和代谢至关重要 (张和李,2021)。

使用中子粉末衍射研究固体三酰基甘油:梅纳德-卡塞利等人 (2019) 利用中子粉末衍射研究三棕榈精,有助于理解三酰基甘油多态性,这是食品科学中的一个重要方面 (梅纳德-卡塞利等人,2019)。

基因治疗应用:Büyükköroğlu 等人 (2015) 探索了在固体脂质纳米颗粒 (SLN) 中使用三棕榈精进行 DNA 传递,这是基因治疗中的一种新方法 (Büyükköroğlu 等人,2015)。

增强紫杉醇的抗肿瘤活性:莱瓦等人 (2017) 开发了三棕榈精纳米颗粒制剂,显著增强了紫杉醇对乳腺癌和肺癌细胞的抗肿瘤活性 (莱瓦等人,2017)。

作用机制

Target of Action

Tripalmitolein, also known as Glycerol tripalmitoleate, is a type of triacylglycerol

Biochemical Pathways

Tripalmitolein, being a triacylglycerol, is likely to be involved in lipid metabolism pathways. In response to prolonged exposure of beta cells to NEFA and hyperglycaemia, fatty acids are deviated from beta-oxidation to alternative pathways, such as storage as triglycerides . .

Result of Action

It is known that sustained elevated lipid concentrations can result in impaired insulin action and secretion in vivo and in vitro . This has implications for obesity-related diabetes .

属性

IUPAC Name |

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWNZXOCSYJQL-BUTYCLJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021950 | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tripalmitolein | |

CAS RN |

20246-55-3, 30773-83-2 | |

| Record name | Tripalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripalmitolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPALMITOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tripalmitolein in cholesterol ester and triglyceride synthesis?

A1: Tripalmitolein, along with triolein, plays a crucial role in synthesizing cholesterol esters and triglycerides in the liver. Research has shown that mice lacking Stearoyl-CoA desaturase 1 (SCD1), an enzyme responsible for producing Tripalmitolein and triolein, exhibit significantly reduced levels of hepatic cholesterol esters and triglycerides. [] This suggests that the oleoyl-CoA and palmitoleyl-CoA generated by SCD1 are essential for these lipid synthesis pathways. Supplementing the diets of these mice with Tripalmitolein or triolein increased the levels of palmitoleic acid (16:1) and oleic acid (18:1) in the liver but did not fully restore cholesterol ester and triglyceride levels to those observed in normal mice. [] These findings highlight the importance of Tripalmitolein and triolein in maintaining lipid homeostasis.

Q2: How does Tripalmitolein affect the release rate of compounds from multivesicular liposomes?

A2: Tripalmitolein, when blended with specific "quick-release" neutral lipids like tricaprilyn or tricaproina, can modify the release rate of bioactive compounds encapsulated within multivesicular liposomes. [] The in vivo release rate of the encapsulated compound is directly proportional to the molar ratio of the quick-release neutral lipid to the Tripalmitolein within the liposome formulation. [] This approach offers a method for tailoring the release kinetics of drugs or other active ingredients delivered via liposomal carriers.

Q3: What is the molecular formula and molecular weight of Tripalmitolein?

A3: Tripalmitolein has the molecular formula C₅₁H₉₆O₆ and a molecular weight of 805.3 g/mol. It is a triglyceride composed of glycerol esterified with three molecules of palmitoleic acid.

Q4: Are there any established methods for characterizing and quantifying Tripalmitolein in complex mixtures?

A4: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a valuable tool for identifying and quantifying Tripalmitolein, particularly in the context of vegetable oils. A novel graphical linear correlation method using ¹³C NMR has been developed, allowing for the rapid assignment of Tripalmitolein resonances even in spectrally crowded regions. [] This method, validated with olive oil and applied successfully to various other oils like avocado and macadamia nut oil, enables the comprehensive analysis of Tripalmitolein content in complex lipid mixtures. []

Q5: How is Tripalmitolein metabolized in the body?

A5: As a triglyceride, Tripalmitolein undergoes metabolism similar to other dietary triglycerides. Ingested Tripalmitolein is broken down into monoglycerides, free fatty acids (including palmitoleic acid), and glycerol in the digestive system. These components are then absorbed in the intestinal mucosa and further metabolized for energy production or incorporated into various lipid pools within the body. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B1241268.png)

![4-chloro-N-[4-[3-(methylthio)anilino]-4-oxobutyl]benzamide](/img/structure/B1241269.png)

![TG(16:0/16:1(9Z)/16:1(9Z))[iso3]](/img/structure/B1241272.png)

![TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241273.png)

![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-(2-methylsulfinylphenyl)piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B1241283.png)